Olodaterolhydrochlorid
Übersicht
Beschreibung
Olodaterol Hydrochloride: Comprehensive Analysis
Olodaterol hydrochloride is a novel, long-acting β2-adrenergic receptor agonist developed for the treatment of chronic obstructive pulmonary disease (COPD). It is delivered via the Respimat® Soft Mist™ inhaler and has been approved for once-daily maintenance treatment of COPD in various countries . Olodaterol has a 24-hour bronchodilator profile, which makes it suitable for once-daily dosing . It has been shown to be effective in patients with allergic asthma for over 24 hours .
Synthesis Analysis
The pharmacological profile of olodaterol was characterized preclinically and compared with other marketed drugs such as salmeterol and formoterol. Olodaterol demonstrated a potent, nearly full agonistic response at the human β2-adrenoceptor (hβ2-AR) with significant selectivity over hβ1- and hβ3-ARs . The synthesis of olodaterol involves creating an enantiomerically pure compound, which contributes to its efficacy and selectivity .
Molecular Structure Analysis
Olodaterol's molecular structure, 6-hydroxy-8-[(1R)-1-hydroxy-2-[[2-(4-methoxyphenyl)-1,1-dimethylethyl]amino]ethyl]-2H-1,4-benzoxazin-3(4H)-one monohydrochloride, contributes to its pharmacological properties. Its structure allows for moderate association with lipid bilayers and tight binding to the β2-AR, which is thought to be a rationale for its long duration of action .
Chemical Reactions Analysis
The chemical reactions involving olodaterol primarily relate to its interaction with the β2-adrenoceptor. The formation of a stable complex between olodaterol and the β2-AR, with a dissociation half-life of over 17 hours, supports the drug's long-acting nature. This stable complex formation is crucial for the drug's prolonged bronchodilatory effect .
Physical and Chemical Properties Analysis
Olodaterol's physical and chemical properties, such as its lipophilicity and propensity to accumulate in the lipid bilayer, have been analyzed to understand its long duration of action. The drug's ability to form a stable complex with the β2-AR and its moderate association with lipid bilayers contribute to its efficacy as a long-acting bronchodilator . The pharmacokinetics of olodaterol after intravenous administration and oral inhalation have been described using population pharmacokinetic modeling, which helps infer its pulmonary fate .
Relevant Case Studies
Several clinical trials have demonstrated the efficacy and safety of olodaterol in patients with COPD. A double-blind, randomized, parallel-group, active-controlled trial showed that combining olodaterol with tiotropium did not reduce the exacerbation rate as much as expected compared with tiotropium alone . However, other studies have shown that olodaterol significantly improves lung function and is well tolerated over long-term use . In a guinea pig model of allergic asthma, the combination of olodaterol with tiotropium synergistically enhanced bronchoprotection, suggesting potential benefits in combination therapy .
Wissenschaftliche Forschungsanwendungen
1. Behandlung der chronisch obstruktiven Lungenerkrankung (COPD) Olodaterolhydrochlorid wird hauptsächlich als Erhaltungstherapie mit Bronchodilatatoren bei Erwachsenen mit COPD eingesetzt . Es handelt sich um einen inhalierten lang wirkenden β2-Adrenozeptoragonisten (LABA), der die Lungenfunktion verbessert .
Schnelle bronchodilatatorische Wirkung
Die bronchodilatatorische Wirkung von this compound tritt schnell ein (innerhalb von 5 Minuten nach Inhalation) und hält 24 Stunden an, was eine einmalige tägliche Verabreichung ermöglicht . Dies macht es zu einer praktischen Behandlungsoption für Patienten.
Verbesserung der Lungenfunktion
In mehreren gut konzipierten Phase-III-Studien hat sich gezeigt, dass einmal täglich verabreichtes this compound die Lungenfunktion im Vergleich zu Placebo über 48 Behandlungswochen verbessert . Diese Verbesserungen wurden innerhalb des 24-Stunden-Dosierungsintervalls erreicht und aufrechterhalten .
Reduzierung des Bedarfs an Notfallmedikamenten
Zusammengefasste Analysen von 48-Wochen-Studien zeigten, dass this compound den Bedarf an Notfallmedikamenten reduziert . Dies deutet darauf hin, dass es dazu beitragen kann, die Symptome effektiver zu kontrollieren und den Bedarf an zusätzlichen Behandlungen zu reduzieren.
5. Verbesserung der Dyspnoe und der gesundheitsbezogenen Lebensqualität this compound kann auch Dyspnoe (Atemnot) und die gesundheitsbezogene Lebensqualität verbessern . Dies kann den Alltag von Patienten mit COPD deutlich verbessern.
Verbesserung der Belastungskapazität
Crossover-Studien zeigten Verbesserungen der Belastungskapazität nach 6-wöchiger Behandlung mit this compound . Dies deutet darauf hin, dass es Patienten helfen kann, einen aktiveren Lebensstil zu führen.
7. Vergleichbares bronchodilatatorisches Profil zu anderen Medikamenten Zusammengefasste Analysen von Crossover-Studien zur Beurteilung der 24-Stunden-Bronchodilatation nach 6-wöchiger Therapie zeigten, dass einmal täglich verabreichtes this compound ein 24-Stunden-Bronchodilatationsprofil aufweist, das im Allgemeinen dem von einmal täglich verabreichtem Tiotropiumbromid und zweimal täglich verabreichtem Formoterol ähnelt .
8. Gut verträglich mit akzeptablem Nebenwirkungsprofil this compound war im
Wirkmechanismus
Target of Action
Olodaterol hydrochloride primarily targets the beta2-adrenergic receptors . These receptors are membrane-bound and are predominantly located in the lungs . They are normally activated by endogenous epinephrine .
Mode of Action
Olodaterol, a long-acting beta2-adrenergic agonist (LABA), exerts its pharmacological effect by binding and activating the beta2-adrenergic receptors . The activation of these receptors stimulates an associated G protein, which then activates adenylate cyclase . This enzyme catalyzes the formation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) .
Biochemical Pathways
The elevation of cAMP and PKA levels induces bronchodilation by relaxing the airway smooth muscles . This mechanism is particularly beneficial in the treatment of chronic obstructive pulmonary disease (COPD) and the progressive airflow obstruction that is characteristic of it .
Pharmacokinetics
The bioavailability of olodaterol hydrochloride, when administered via inhalation, is approximately 30% . It is metabolized in the liver and has an elimination half-life of 7.5 hours . Following intravenous administration, it is excreted in the feces (53%) and urine (38%) .
Result of Action
The result of olodaterol’s action is bronchodilation, which helps to mitigate associated symptoms of COPD such as shortness of breath, cough, and sputum production . Single doses of olodaterol have been shown to improve forced expiratory volume in 1 sec (FEV1) for 24 hours in patients with COPD, allowing once-daily dosing .
Action Environment
Safety and Hazards
Olodaterol hydrochloride is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental release, it is recommended to use water spray, carbon dioxide, dry chemical powder, or foam to extinguish it .
Eigenschaften
IUPAC Name |
6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5.ClH/c1-21(2,10-13-4-6-15(27-3)7-5-13)22-11-18(25)16-8-14(24)9-17-20(16)28-12-19(26)23-17;/h4-9,18,22,24-25H,10-12H2,1-3H3,(H,23,26);1H/t18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEHVJZZIGJAAW-FERBBOLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C(=CC(=C2)O)NC(=O)CO3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027733 | |
Record name | Olodaterol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
869477-96-3 | |
Record name | Olodaterol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869477-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olodaterol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869477963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olodaterol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-6-hydroxy-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLODATEROL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65R445W3V9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.